Deuterium hydride

Übersicht

Beschreibung

Deuterium hydride, also known as Hydrogen deuteride, is an isotopologue of dihydrogen composed of two isotopes of hydrogen: the majority isotope 1 H (protium) and 2 H (deuterium). Its proper molecular formula is 1 H 2 H, but for simplification, it is usually written as HD .

Synthesis Analysis

Deuterides can be prepared by the preparation methods of hydrides, but with unique characteristics due to the lack of deuterated raw materials. Their preparation methods can be classified into two types, direct synthesis with perdeuterated reactants via the routes to the corresponding hydrides and the deuteration of corresponding hydrides . In the laboratory, it is produced by treating sodium hydride with deuterated water .Molecular Structure Analysis

The nucleus of a deuterium atom, called a deuteron, contains one proton and one neutron, whereas the far more common protium has no neutrons in the nucleus . The structure of deuterides plays a critical role in its properties .Chemical Reactions Analysis

Hydrogen atom transfer from a metal hydride (MHAT) has emerged as a powerful technique in chemical synthesis. In catalytic MHAT reactions, earth-abundant metal complexes generate stabilized and unstabilized carbon-centered radicals from alkenes of various substitution patterns with robust chemoselectivity .Wissenschaftliche Forschungsanwendungen

Thermophysical Property Data Analysis

Scientific Field

Methods of Application

The methods involve the use of the NIST/TRC Web Thermo Tables (WTT), which contain critically evaluated recommendations for these properties. The data is generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .

Results or Outcomes

The data obtained from these analyses are used in various scientific and industrial applications, providing valuable information about the properties of deuterium hydride .

Nutrition Assessments

Scientific Field

Application Summary

Deuterium hydride is used in studies to improve nutrition assessments. It helps understand whether weight gains or losses are due to fat or muscle, whether breastfeeding promotion campaigns are effective, and whether some population groups are at risk of high vitamin A intake .

Methods of Application

The methods involve the use of deuterium hydride in various tests and assessments related to nutrition .

Results or Outcomes

The outcomes of these studies provide valuable insights into nutrition and health, informing public health policies and interventions .

Nuclear Energy and Controlled Nuclear Fusion Reactions

Scientific Field

Application Summary

Deuterium hydride is widely used in nuclear energy and controlled nuclear fusion reactions .

Methods of Application

The methods involve the use of deuterium hydride in various nuclear reactions and energy production processes .

Results or Outcomes

The outcomes of these applications contribute to advancements in nuclear energy production and our understanding of nuclear physics .

Deuterated Optical Fibers

Scientific Field

Application Summary

Deuterium hydride is used in the production of deuterated optical fibers .

Methods of Application

The methods involve the use of deuterium hydride in the manufacturing process of optical fibers .

Results or Outcomes

The outcomes of these applications contribute to advancements in optical technology, improving the performance and efficiency of optical fibers .

Deuterium Fluoride Laser

Scientific Field

Application Summary

Deuterium hydride is an important starting material for the preparation of deuterium fluoride (DF) laser .

Methods of Application

The methods involve the use of deuterium hydride in the production of deuterium fluoride gas, which is used as a working substance to produce the laser .

Results or Outcomes

The outcomes of these applications contribute to advancements in laser technology, potentially leading to the development of powerful laser weapons .

Deuterated Lubricants

Scientific Field

Application Summary

Deuterium hydride is used in the production of deuterated lubricants .

Methods of Application

The methods involve the use of deuterium hydride in the manufacturing process of lubricants .

Results or Outcomes

The outcomes of these applications contribute to advancements in material science, improving the performance and efficiency of lubricants .

Enriching Hydrogen Isotopes in Silicon

Application Summary

Deuterium hydride is used in an energy-efficient way of enriching hydrogen isotopes in silicon . This process paves the way to more durable electronic devices while keeping costs and the environmental impact low .

Methods of Application

Scientists have discovered an energy-efficient exchange reaction to swap hydrogen atoms for deuterium on the surface of nanocrystalline silicon .

Results or Outcomes

The results of this application contribute to advancements in material science, improving the performance and efficiency of silicon-based semiconductors .

Understanding Behavior of Hydride Superconductors at High Pressure

Scientific Field

Application Summary

Deuterium hydride is used in understanding the behavior of hydride superconductors at high pressure .

Methods of Application

Researchers creatively integrated quantum sensors into a standard pressure-inducing device, enabling direct readouts of the pressurized material’s electrical and magnetic properties .

Results or Outcomes

The outcomes of these applications contribute to advancements in superconductivity, potentially leading to the development of practical applications such as levitating trains and particle detectors .

Deuterium Storage Carriers

Scientific Field

Application Summary

Deuterium hydride is used in the production of metal deuterides, which have excellent deuterium adsorption and desorption characteristics .

Methods of Application

The methods involve the use of deuterium hydride in the production of metal deuterides .

Results or Outcomes

The outcomes of these applications contribute to advancements in energy storage, improving the performance and efficiency of deuterium storage carriers .

Toughening Treatment of Semiconductor Material

Application Summary

Deuterium hydride is used in the toughening treatment of semiconductor materials . This process enhances the durability and performance of semiconductors .

Methods of Application

The methods involve the use of deuterium hydride in various treatments related to semiconductor materials .

Results or Outcomes

The outcomes of these applications contribute to advancements in material science, improving the performance and efficiency of semiconductors .

New Drug Synthesis

Scientific Field

Application Summary

Deuterium hydride is used in the synthesis of new drugs . It can be strategically used in drugs to reduce their metabolic rate and increase their half-life in the body .

Methods of Application

The methods involve the use of deuterium hydride in various processes related to drug synthesis .

Results or Outcomes

The outcomes of these applications contribute to advancements in pharmaceutical research, potentially leading to the development of more effective and safer drugs .

Thermonuclear Reaction Materials

Application Summary

Deuterium hydride is used as a thermonuclear reaction material . It plays a crucial role in nuclear fusion reactions .

Methods of Application

The methods involve the use of deuterium hydride in various nuclear reactions .

Results or Outcomes

The outcomes of these applications contribute to advancements in nuclear physics, potentially leading to the development of more efficient and safer nuclear energy production methods .

Safety And Hazards

Eigenschaften

IUPAC Name |

deuterium monohydride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2/h1H/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFHFLCQGNIYNRP-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[HH] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2HH] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001027186 | |

| Record name | Deuterium hydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001027186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

3.0221 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Deuterium hydride | |

CAS RN |

16873-17-9, 13983-20-5 | |

| Record name | Deuterium atom | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16873-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrogen deuteride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13983-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deuterium hydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013983205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deuterium, atomic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016873179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deuterium hydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001027186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Deuterium hydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.325 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

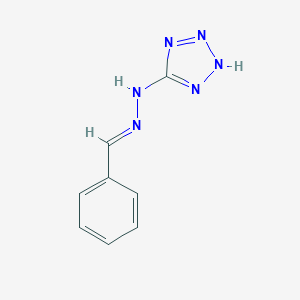

![5-Methoxy-1-methyl-1H-benzo[d]imidazole](/img/structure/B84183.png)